molecular formula C29H41N2O3PPdS B2968061 4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline CAS No. 1820817-64-8

4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline

Cat. No.: B2968061
CAS No.: 1820817-64-8
M. Wt: 635.11
InChI Key: SNUBBUQVCDWEAV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-ditert-butylphosphanyl-N,N-dimethylaniline; methanesulfonic acid; palladium; 2-phenylaniline is a palladium-based catalytic system. It integrates:

  • 4-ditert-butylphosphanyl-N,N-dimethylaniline: A bulky phosphine ligand with electron-donating dimethylamino groups, enhancing stability and catalytic activity in cross-coupling reactions .
  • Methanesulfonic acid (MSA): A strong organic acid (pKa ~ -1.9) that serves dual roles as a proton source and cocatalyst .
  • Palladium: A transition metal central to catalytic cycles, often in a zero or +2 oxidation state .
  • 2-Phenylaniline: An aromatic amine acting as a directing group or ligand in coordination chemistry .

This system is used in alkoxycarbonylation, N-arylation, and dehydration reactions under mild conditions .

Properties

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTAAFWYZNPFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O3PPdS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820817-64-8
Record name 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves several steps. One common method includes dissolving 4-ditert-butylphosphanyl-N,N-dimethylaniline in an organic solvent under anaerobic conditions to obtain a solution system. Palladium dichloride is then added to this solution, followed by an organic base reagent. The mixture is stirred for a specific period, cooled, filtered, washed, and vacuum dried to obtain the final product .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of organic alkali reagents helps achieve a purity of over 98.5% and a yield of over 98.0% . The steps are designed to be simple, convenient, and safe, reducing production costs and making the method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: It can also undergo reduction reactions.

    Substitution: The compound is involved in substitution reactions, particularly in coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as hydrogen gas or hydrides are used.

    Substitution: Palladium-catalyzed coupling reactions often use reagents like aryl halides and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as a catalyst. It facilitates the formation of bonds between different molecules by lowering the activation energy required for the reaction. The palladium center plays a crucial role in this process, interacting with the reactants and enabling the coupling reactions to proceed efficiently .

Comparison with Similar Compounds

Phosphine Ligands

4-Ditert-butylphosphanyl-N,N-dimethylaniline is compared to other phosphine ligands:

Ligand Steric Bulk Electronic Effects Catalytic Efficiency References
Triphenylphosphine (PPh₃) Moderate Electron-withdrawing Lower activity in C–N coupling
XANTPHOS High Electron-donating High regioselectivity
4-Ditert-butylphosphanyl-N,N-dimethylaniline Very high Strong electron-donating Enhanced stability and turnover

Key Findings :

  • Bulky tert-butyl groups in 4-ditert-butylphosphanyl-N,N-dimethylaniline prevent catalyst deactivation via aggregation .
  • The dimethylamino group improves electron density at palladium, accelerating oxidative addition steps .

Sulfonic Acids

Methanesulfonic acid (MSA) is compared to other acids in catalytic systems:

Acid Strength (pKa) Role in Catalysis Applications References
Trifluoroacetic acid (TFA) 0.23 Proton source Peptide synthesis
Trifluoromethanesulfonic acid (TFMSA) -12 Superacid catalyst Friedel-Crafts alkylation
Methanesulfonic acid (MSA) -1.9 Dual acid/cocatalyst Dehydration and alkoxycarbonylation

Key Findings :

  • MSA’s moderate acidity avoids side reactions (e.g., ester hydrolysis) seen with stronger acids like TFMSA .
  • In Pd/XANTPHOS systems, MSA simultaneously catalyzes alcohol dehydration and enhances Pd activity in alkoxycarbonylation .

Palladium Complexes

The palladium complex Methanesulfonato{[4-(N,N-dimethylamino)phenyl]di-t-butylphosphino}(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is compared to other Pd catalysts:

Catalyst Structure Reactivity Substrate Scope References
Pd(OAc)₂ Pd(II) acetate Moderate activity in C–C coupling Limited to activated substrates
Pd(PPh₃)₄ Pd(0) with PPh₃ Air-sensitive Broad but low turnover
Methanesulfonato-Pd complex with 2-phenylaniline Pd(II) with phosphine/amine ligands High stability and activity Aryl halides, alkenes

Key Findings :

  • The 2-phenylaniline ligand improves substrate binding via π-π interactions, expanding substrate compatibility .
  • This complex achieves turnover numbers (TON) >1,000 in one-pot dehydration/alkoxycarbonylation, outperforming PdCl₂ systems .

Amine Components

2-Phenylaniline is compared to other amines in palladium catalysis:

Amine Electronic Effects Role Catalytic Impact References
4-Methylaniline Electron-donating Directing group Moderate rate enhancement
2-Phenylaniline Steric hindrance + π-donor Stabilizes Pd intermediates High regioselectivity
N,N-Dimethylaniline Strong electron-donating Ligand in Pd complexes Accelerates reductive elimination

Key Findings :

  • 2-Phenylaniline’s steric bulk prevents undesired β-hydride elimination in alkoxycarbonylation .

Biological Activity

The compound 4-ditert-butylphosphanyl-N,N-dimethylaniline; methanesulfonic acid; palladium; 2-phenylaniline represents a complex coordination compound that combines organic ligands with palladium, a transition metal known for its catalytic properties. This compound is particularly significant in the field of organic synthesis, especially in cross-coupling reactions. Its biological activity, however, is an area of growing interest, especially regarding its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes several key components:

  • Palladium (Pd) : Central metal atom providing catalytic activity.
  • Ligands :
    • Di-tert-butylphosphine groups that enhance the reactivity and selectivity of the palladium center.
    • Methanesulfonate group that stabilizes the palladium ion.
    • Dimethylamino and biphenyl moieties that contribute to the steric and electronic properties of the ligand.

Table 1: Structural Characteristics

ComponentDescription
MetalPalladium (Pd)
LigandsDi-tert-butylphosphine, Methanesulfonate
Organic GroupsDimethylamino, Biphenyl
Molecular FormulaC32H56N2P2PdO3S
SMILESCC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.C(=O)(O)S

Anticancer Potential

Recent studies have indicated that palladium complexes, including those similar to our compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Histone Deacetylases (HDACs)

One notable study explored the effects of similar compounds on HDAC6, an enzyme implicated in cancer progression. The findings suggested that these complexes could induce cellular senescence and apoptosis in cancer cells:

  • Cell Line Studied : Human gastric adenocarcinoma AGS cells
  • Mechanism : Induction of mitotic catastrophe through HDAC inhibition
  • Outcome : Enhanced cell death in treated cells compared to controls

Table 2: Biological Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
APhos Pd G3AGS (gastric cancer)12HDAC6 inhibition leading to apoptosis
4-Ditert-butylphosphanyl...VariousTBDPotential inhibition of cancer cell growth

Enzyme Inhibition Studies

Inhibitory studies against various kinases have shown promising results for similar compounds. For instance, compounds containing di-tert-butylphosphine ligands have been reported to selectively inhibit IKKα, a kinase involved in inflammatory responses and cancer pathways.

Key Findings:

  • Compounds demonstrated selective inhibition with Ki values ranging from low micromolar concentrations.
  • Structure-activity relationship (SAR) studies indicated that modifications to the ligand structure could enhance potency and selectivity against specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.